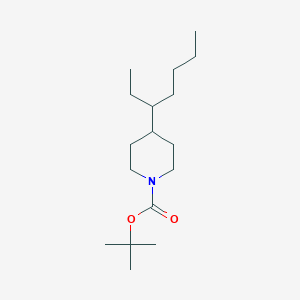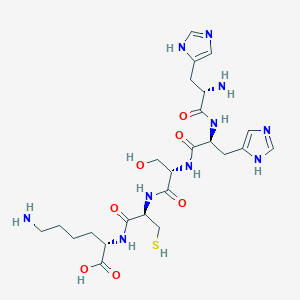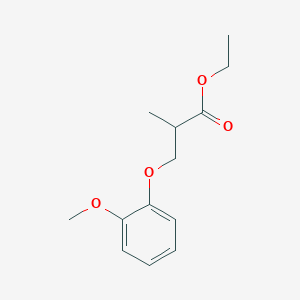![molecular formula C14H13N3O4S2 B12596546 2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- CAS No. 646040-25-7](/img/structure/B12596546.png)
2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- is a complex organic compound that features both thiophene and indole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- typically involves the coupling of thiophene derivatives with indole derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds between carboxylic acids and amines . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the indole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
類似化合物との比較
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with potential therapeutic applications.
Uniqueness
2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- is unique due to the presence of both thiophene and indole moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
646040-25-7 |
|---|---|
分子式 |
C14H13N3O4S2 |
分子量 |
351.4 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C14H13N3O4S2/c18-17(19)11-7-14(22-9-11)23(20,21)16-6-5-10-8-15-13-4-2-1-3-12(10)13/h1-4,7-9,15-16H,5-6H2 |
InChIキー |
WDOBWMFFPBPKLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=CS3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


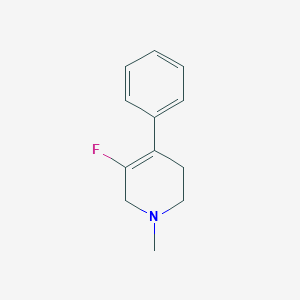
![2H-Spiro[piperidine-3,9'-xanthen]-2-one](/img/structure/B12596482.png)
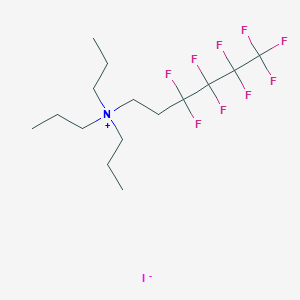
![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)
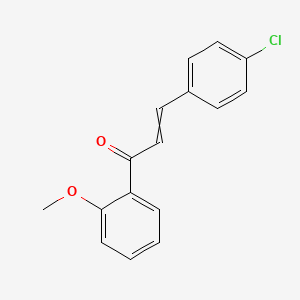
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)
